The Selective Androgen Receptor Modulator RAD140: A Technical Guide to its Synthesis, Characterization, and Anticancer Activity
The Selective Androgen Receptor Modulator RAD140: A Technical Guide to its Synthesis, Characterization, and Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
RAD140, also known as testolone, is a potent, orally bioavailable, nonsteroidal selective androgen receptor modulator (SARM) that has demonstrated significant potential as an anticancer agent, particularly in the context of androgen receptor (AR) and estrogen receptor (ER) positive breast cancer.[1][2] This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of RAD140. It includes detailed experimental protocols for key assays, a summary of quantitative biological data, and a visualization of its mechanism of action.
Synthesis and Chemical Characterization
The synthesis of RAD140 involves a multi-step process culminating in the formation of the active compound.[3][4] The chemical structure and purity of the synthesized RAD140 are confirmed through various analytical techniques.
Synthetic Scheme
A representative synthesis of RAD140 is outlined in the literature, which involves the coupling of key intermediates followed by cyclization to form the final oxadiazole structure.[3][5]
Characterization
The structural integrity and purity of RAD140 are typically confirmed using the following methods:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the molecule.
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Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the molecular weight and elemental composition of RAD140.[6]
Biological Activity and Mechanism of Action
RAD140 exhibits high affinity and selectivity for the androgen receptor.[4] Its anticancer effects in AR/ER+ breast cancer are attributed to its distinct mechanism of action, which involves the activation of the androgen receptor and the subsequent suppression of the estrogen receptor pathway, including the downregulation of ESR1 gene expression.[1][2]
Quantitative Biological Data
The biological activity of RAD140 has been quantified in various preclinical models. A summary of key data is presented below.
| Parameter | Value | Model System | Reference |
| Binding Affinity (Ki) | 7 nM | Human Androgen Receptor | [4] |
| In Vitro Agonist Activity (EC50) | 0.1 nM | C2C12 Osteoblast Differentiation Assay | [4] |
| Inhibition of Proliferation | Effective at 10 nM | Endocrine-resistant AR/ER+ breast cancer cells (HCC1428 LTED) | [1] |
| In Vivo Efficacy | Tumor growth inhibition | AR/ER+ breast cancer patient-derived xenografts (PDX) | [1][7] |
Signaling Pathway
RAD140's mechanism of action in AR/ER+ breast cancer involves the modulation of key signaling pathways. Upon binding to the androgen receptor, RAD140 initiates a cascade that leads to the suppression of ER signaling, a critical driver of proliferation in these cancers.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Androgen Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of RAD140 for the androgen receptor.
Protocol:
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Reagent Preparation: Prepare solutions of purified human androgen receptor, a fluorescently labeled AR ligand (e.g., fluorescent-tagged methyltrienolone), and serial dilutions of RAD140 and a known AR ligand (e.g., dihydrotestosterone) as a positive control.
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Incubation: In a microplate, combine the androgen receptor, the fluorescent ligand, and the various concentrations of RAD140 or control compounds. Incubate the plate to allow the binding to reach equilibrium.
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Measurement: Measure the fluorescence polarization of each well using a suitable plate reader. The displacement of the fluorescent ligand by the test compound results in a decrease in fluorescence polarization.
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Data Analysis: Plot the fluorescence polarization values against the logarithm of the compound concentration to generate a dose-response curve. Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the fluorescent ligand binding. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.[4]
Cell Proliferation Assay
This protocol outlines the methodology to assess the effect of RAD140 on the proliferation of cancer cells.
Protocol:
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Cell Seeding: Seed cancer cells (e.g., HCC1428 LTED) in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Compound Treatment: Treat the cells with various concentrations of RAD140 or a vehicle control.
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Incubation: Incubate the cells for a specified period (e.g., 7-14 days), replenishing the media and compounds as needed.[1]
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Viability Assessment: At the end of the treatment period, assess cell viability using a suitable method, such as a colorimetric assay (e.g., MTT or WST-1) or by direct cell counting.[8][9]
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Data Analysis: Determine the number of viable cells for each treatment condition and normalize to the vehicle control. Plot the percentage of viable cells against the compound concentration to determine the inhibitory effect of RAD140.
In Vivo Patient-Derived Xenograft (PDX) Model Study
This protocol describes the evaluation of RAD140's antitumor efficacy in a preclinical in vivo model.
Protocol:
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Model Establishment: Implant tumor fragments from an AR/ER+ breast cancer patient-derived xenograft into the flank of immunocompromised mice.[10][11]
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Tumor Growth and Randomization: Once tumors reach a specified volume, randomize the mice into different treatment groups (e.g., vehicle control, RAD140 monotherapy, combination therapy).[7]
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Treatment Administration: Administer RAD140 orally at a predetermined dose and schedule.[1][2]
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Efficacy Evaluation: Measure tumor dimensions with calipers at regular intervals to calculate tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
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Pharmacodynamic Analysis: At the end of the study, collect tumors for the analysis of biomarkers to confirm target engagement and mechanism of action (e.g., expression of AR and ER pathway genes).[1]
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Data Analysis: Compare the tumor growth in the RAD140-treated groups to the vehicle control group to determine the antitumor efficacy.
Conclusion
RAD140 is a promising selective androgen receptor modulator with a well-defined mechanism of action in AR/ER+ breast cancer. Its potent and selective biological activity, demonstrated in both in vitro and in vivo preclinical models, supports its further investigation as a novel therapeutic agent for this patient population. The data and protocols presented in this guide provide a valuable resource for researchers in the field of oncology and drug development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Selective Androgen Receptor Modulator RAD140 Inhibits the Growth of Androgen/Estrogen Receptor-Positive Breast Cancer Models with a Distinct Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. One moment, please... [anabolicsteroidforums.com]
- 4. Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Patient-Derived Xenograft Models for Translational Prostate Cancer Research and Drug Development | Springer Nature Experiments [experiments.springernature.com]
- 11. youtube.com [youtube.com]
